molecular formula C8H15NO B2354213 7-Methyl-1-oxa-7-azaspiro[2.6]nonane CAS No. 2248283-71-6

7-Methyl-1-oxa-7-azaspiro[2.6]nonane

Cat. No.: B2354213
CAS No.: 2248283-71-6
M. Wt: 141.214
InChI Key: VQCABPHWIOUEIS-UHFFFAOYSA-N
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Description

7-Methyl-1-oxa-7-azaspiro[2.6]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a bromomethyl derivative with a tosylamide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 7-Methyl-1-oxa-7-azaspiro[2This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

7-Methyl-1-oxa-7-azaspiro[2.6]nonane has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure, which offers a balance of metabolic stability and binding efficiency. This makes it a valuable alternative to more common heterocycles like morpholine in medicinal chemistry .

Properties

IUPAC Name

7-methyl-1-oxa-7-azaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-5-2-3-8(4-6-9)7-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCABPHWIOUEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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